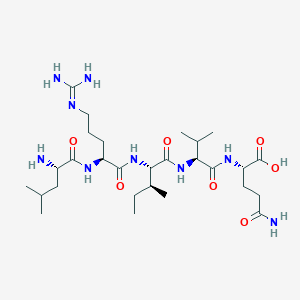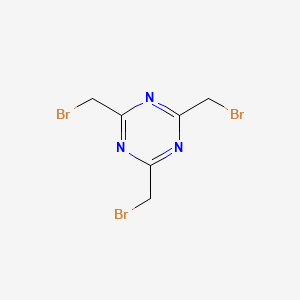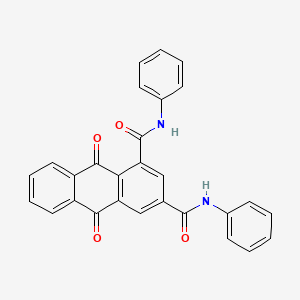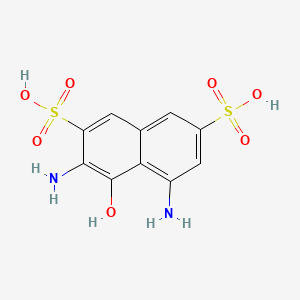
1,2,3,4-Tetraethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetraethynylbenzene is an organic compound with the molecular formula C14H6. It is a derivative of benzene, where four hydrogen atoms are replaced by ethynyl groups. This compound is of significant interest due to its unique structural and electronic properties, making it a valuable subject in various fields of scientific research.
Métodos De Preparación
1,2,3,4-Tetraethynylbenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a halogenated benzene derivative reacts with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate. The reaction conditions often include temperatures ranging from 50°C to 100°C .
Industrial production methods for this compound are less common due to the specialized nature of the compound. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to enhance yield and efficiency.
Análisis De Reacciones Químicas
1,2,3,4-Tetraethynylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can reduce the ethynyl groups to ethyl groups, forming tetraethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethynyl groups can be replaced by other functional groups using reagents like halogens or sulfonic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones or carboxylic acids, while reduction results in tetraethylbenzene .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetraethynylbenzene has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including polymers and dendrimers.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
Mecanismo De Acción
The mechanism by which 1,2,3,4-Tetraethynylbenzene exerts its effects is primarily related to its ability to participate in π-conjugation and electron delocalization. The ethynyl groups enhance the compound’s electronic properties, making it an effective component in materials that require high conductivity and stability. The molecular targets and pathways involved include interactions with other π-conjugated systems and the formation of stable charge-transfer complexes .
Comparación Con Compuestos Similares
1,2,3,4-Tetraethynylbenzene can be compared to other similar compounds, such as:
1,2,4,5-Tetraethynylbenzene: This isomer has ethynyl groups at different positions on the benzene ring, leading to different electronic and structural properties.
1,2,3,4-Tetramethylbenzene: This compound has methyl groups instead of ethynyl groups, resulting in different reactivity and applications.
1,2,4,5-Tetrazine derivatives: These compounds have nitrogen atoms in the ring, which significantly alter their chemical behavior and applications
This compound is unique due to its specific arrangement of ethynyl groups, which provides distinct electronic properties and reactivity patterns compared to its isomers and other related compounds.
Propiedades
Número CAS |
920754-85-4 |
|---|---|
Fórmula molecular |
C14H6 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1,2,3,4-tetraethynylbenzene |
InChI |
InChI=1S/C14H6/c1-5-11-9-10-12(6-2)14(8-4)13(11)7-3/h1-4,9-10H |
Clave InChI |
SIIPGMPRYZVZLV-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C(=C(C=C1)C#C)C#C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)

![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
![6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile](/img/structure/B14180089.png)





![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)

![Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate](/img/structure/B14180141.png)
![(1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B14180151.png)
